(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-5-8-19(9-6-15)25-12-11-22(27)16-7-10-21-20(14-16)23(28-26-21)17-3-2-4-18(24)13-17/h2-14,25H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBUNHAQCFDFE-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Formation of the Enone Structure: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde or ketone in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the enone group can yield saturated derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The enone moiety may also participate in Michael addition reactions, potentially modifying biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison
Heterocyclic Core Modifications
Replacing benzoxazole with other heterocycles alters electronic and steric profiles:
- Benzimidazole Analogs: Compounds like (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]propenones show enhanced DNA-binding affinity but reduced metabolic stability compared to benzoxazoles .
- Benzodioxole Derivatives: Enones with benzodioxole cores (e.g., (2E)-3-(1,3-benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one) exhibit antioxidant activity but lack the fluorophenyl group’s electronegative effects .
Table 2: Heterocycle Impact
Computational Similarity Analysis
Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients, the target compound shares ~60-70% similarity with:
- (2E)-1-(4-Chloro-3-nitrophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one: Similar enone backbone but divergent substituent effects (chloronitro vs. fluorophenyl) .
- 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Differences in hydrogen-bonding capacity due to amino/methoxy groups .
Table 3: Tanimoto Similarity Scores*
| Compound | Tanimoto Score (vs. Target) | Key Structural Differences |
|---|---|---|
| (2E)-1-(4-Chloro-3-nitrophenyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one | 0.65 | Nitro/chloro vs. fluoro/methyl |
| 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 0.58 | Benzodioxole vs. benzoxazole |
Research Implications
The target compound’s fluorophenyl and benzoxazole groups position it as a candidate for kinase or protease inhibition, leveraging fluorine’s metabolic stability and benzoxazole’s planar geometry. Comparative studies with nitro or methoxy analogs suggest tunable electronic properties for optimized activity .
Biological Activity
The compound (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule with potential biological significance. It features a complex structure that includes a benzoxazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique arrangement that contributes to its biological properties. The presence of the fluorophenyl group and the benzoxazole ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of key signaling pathways involved in cell growth and apoptosis. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, impacting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that derivatives of benzoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
- The compound's structure suggests it may inhibit cancer cell proliferation through apoptosis induction.
-
Antimicrobial Properties :
- Benzoxazole derivatives are known for their antimicrobial activities, which may extend to this compound. Further investigation is needed to confirm specific antimicrobial effects.
- Neuroprotective Effects :
Research Findings
Recent studies have provided insights into the biological activity of related compounds and their mechanisms:
- A review highlighted that benzoxazole derivatives can exhibit low multidrug resistance and high bioavailability, making them suitable candidates for drug development .
- Another study focused on the synthesis and evaluation of similar compounds revealed significant anticancer properties linked to structural modifications .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Neuroprotective | Modulates AChE activity |
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of various benzoxazole derivatives on MCF-7 cells, showing IC50 values ranging from 5 to 15 µM for different derivatives. This indicates a promising therapeutic potential for compounds with similar structures. -
Inhibition of AChE Activity :
Research on triazole-benzoxazole hybrids demonstrated enhanced AChE inhibitory activity compared to standard drugs like donepezil, suggesting that modifications in the benzoxazole structure can lead to improved neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a benzoxazole-containing ketone and a substituted aniline aldehyde. For example, analogous methods involve reacting 2-hydroxyacetophenone derivatives with fluorinated benzaldehydes under basic conditions (e.g., KOH in ethanol at 0–50°C for 2–3 hours) to form the α,β-unsaturated ketone backbone . Purification typically employs column chromatography, and yields may vary depending on substituent electronic effects.
Q. How is structural confirmation achieved for this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzoxazole protons (e.g., aromatic signals at δ 7.5–8.5 ppm) and the enone system (vinyl protons at δ 6.5–7.5 ppm with coupling constants J ~15–16 Hz for trans configuration) .
- IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and C=N (benzoxazole, ~1610 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the benzoxazole core .
Q. What crystallographic techniques are used to determine its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed to resolve bond lengths, angles, and intermolecular interactions. For analogous compounds, crystals are grown via slow evaporation of a dichloromethane/methanol solution. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 software confirm the E-configuration of the enone system and planarity of the benzoxazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer : Systematic optimization involves varying:
- Solvent polarity : Ethanol or THF may improve solubility of intermediates.
- Catalyst : Use of piperidine or acetic acid as catalysts in Claisen-Schmidt reactions to reduce side products .
- Temperature : Controlled heating (e.g., 50–60°C) accelerates condensation while minimizing decomposition.
- Example optimization table for analogous compounds:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | KOH | 50 | 3 | 62 |
| THF | Piperidine | 60 | 2 | 75 |
| DMF | AcOH | 70 | 4 | 55 |
Post-reaction HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using Staphylococcus aureus ATCC 25923 in Mueller-Hinton broth ).
- Compound purity : Validate via HPLC and elemental analysis.
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to identify pharmacophore requirements .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial DNA gyrase) using crystal structures from the PDB .
Q. How do substituents on the benzoxazole ring influence photophysical properties?
- Methodological Answer : Fluorine at the 3-position of the phenyl ring increases electron-withdrawing effects, red-shifting UV-Vis absorption (e.g., λmax ~350 nm in DMSO). Time-dependent DFT (TD-DFT) simulations correlate experimental spectra with electronic transitions involving the benzoxazole π-system .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with modifications to the 4-methylphenyl group (e.g., halogenation) and test against Gram-positive/-negative panels.
- Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK-293) to distinguish antimicrobial specificity from general toxicity .
- Resazurin Microplate Assay : Quantify biofilm inhibition to assess anti-virulence potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
